molecular formula C17H14N2O3S2 B2559647 (Z)-3-(2,4-dimethoxyphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one CAS No. 868141-42-8

(Z)-3-(2,4-dimethoxyphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one

Cat. No.: B2559647
CAS No.: 868141-42-8
M. Wt: 358.43
InChI Key: AKOYRCZNTBVVHA-DHDCSXOGSA-N
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Description

(Z)-3-(2,4-dimethoxyphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one is a complex organic compound known for its diverse applications in scientific research This compound features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2,4-dimethoxyphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 2,4-dimethoxybenzaldehyde with pyridine-2-carbaldehyde in the presence of a base to form the intermediate Schiff base. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the final thiazolidinone compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(2,4-dimethoxyphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazolidinone ring or the pyridinylmethylene group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the thiazolidinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings or the thiazolidinone core.

Scientific Research Applications

(Z)-3-(2,4-dimethoxyphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is investigated for potential therapeutic applications, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a drug candidate due to its unique chemical structure and biological activity.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-3-(2,4-dimethoxyphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone core and are known for their antidiabetic properties.

    Pyridinylmethylene Derivatives: Compounds with similar pyridinylmethylene groups exhibit diverse biological activities.

Uniqueness

(Z)-3-(2,4-dimethoxyphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one stands out due to the combination of its thiazolidinone core, methoxy-substituted phenyl ring, and pyridinylmethylene group

Properties

IUPAC Name

(5Z)-3-(2,4-dimethoxyphenyl)-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S2/c1-21-12-6-7-13(14(10-12)22-2)19-16(20)15(24-17(19)23)9-11-5-3-4-8-18-11/h3-10H,1-2H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOYRCZNTBVVHA-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2C(=O)C(=CC3=CC=CC=N3)SC2=S)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=N3)/SC2=S)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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